molecular formula C15H16O2 B14585256 1-Ethoxy-2-(4-methylphenoxy)benzene CAS No. 61343-96-2

1-Ethoxy-2-(4-methylphenoxy)benzene

Cat. No.: B14585256
CAS No.: 61343-96-2
M. Wt: 228.29 g/mol
InChI Key: BCPFIABXDZJKNJ-UHFFFAOYSA-N
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Description

1-Ethoxy-2-(4-methylphenoxy)benzene (CAS: 61343-96-2) is a diaryl ether derivative featuring a benzene ring substituted with an ethoxy group at position 1 and a 4-methylphenoxy group at position 2 . The ethoxy group (-OCH₂CH₃) is an electron-donating substituent, while the 4-methylphenoxy group introduces steric bulk and additional aromaticity, enhancing lipophilicity. This compound is structurally significant in materials science and organic synthesis, particularly in the development of polymers, liquid crystals, or intermediates for pharmaceuticals.

Properties

CAS No.

61343-96-2

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1-ethoxy-2-(4-methylphenoxy)benzene

InChI

InChI=1S/C15H16O2/c1-3-16-14-6-4-5-7-15(14)17-13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3

InChI Key

BCPFIABXDZJKNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2-(4-methylphenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-ethoxy-2-bromobenzene with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-(4-methylphenoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Reduced aromatic ethers.

    Substitution: Nitro-substituted aromatic ethers.

Scientific Research Applications

1-Ethoxy-2-(4-methylphenoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-(4-methylphenoxy)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted products, depending on the nature of the electrophile and reaction conditions.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: The 4-methylphenoxy group in the target compound increases hydrophobicity compared to simpler methoxy or ethoxy derivatives (e.g., 1n) .
  • Reactivity : The presence of a nitrophenyl ethenyl group (in ) introduces conjugation and electrophilic reactivity, unlike the inert methyl group in the target compound.
  • Synthetic Complexity : Branched ethoxy chains (e.g., ) require multi-step synthesis, whereas the target compound can be synthesized via direct etherification .

Thermal and Chemical Stability

  • Thermal Degradation: Diary ethers like 1-Ethoxy-2-(4-methylphenoxy)benzene are prone to cleavage under high temperatures (>300°C), releasing phenolic byproducts . In contrast, nitro-substituted analogs (e.g., ) decompose exothermically due to the nitro group.
  • Oxidative Stability: The methylphenoxy group offers steric protection against oxidation compared to hydroperoxide-forming compounds like 1-methyl-1-(4-methoxyphenyl)ethyl hydroperoxide .

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